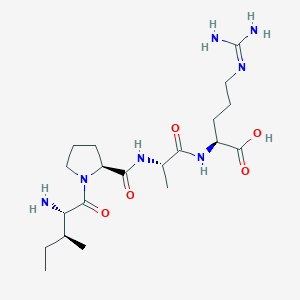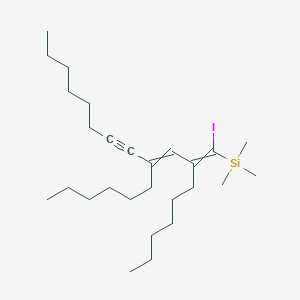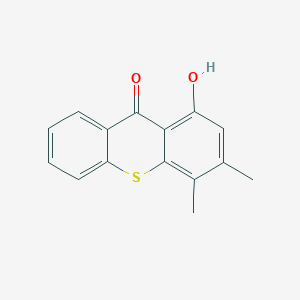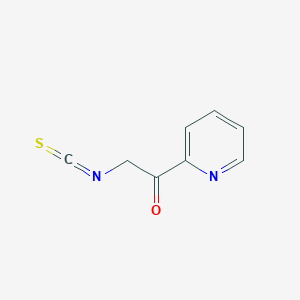![molecular formula C14H28O3Si B14206335 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione CAS No. 825622-17-1](/img/structure/B14206335.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a heptane chain with two ketone functionalities at the 3 and 4 positions
Vorbereitungsmethoden
The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . Industrial production methods may involve similar protection strategies, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like fluoride ions. Common reagents used in these reactions include sodium borohydride for reductions and tetrabutylammonium fluoride for deprotection of the silyl group. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is utilized in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields hydroxyl functionalities from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Vergleich Mit ähnlichen Verbindungen
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione can be compared with other silyl-protected compounds such as:
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in their core structures and functionalities. The uniqueness of this compound lies in its dual ketone functionalities, which provide additional reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
825622-17-1 |
|---|---|
Molekularformel |
C14H28O3Si |
Molekulargewicht |
272.45 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C14H28O3Si/c1-11(2)10-13(16)12(15)8-9-17-18(6,7)14(3,4)5/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
KRXXOTHXYGONKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(=O)CCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)


![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)

![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)

![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
